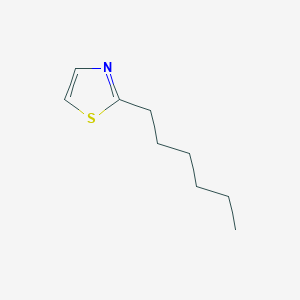

2-Hexylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-2-3-4-5-6-9-10-7-8-11-9/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUABRUDJKFGLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hexylthiazole and Its Derivatives

General Strategies for Thiazole (B1198619) Ring Construction in Academic Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a prevalent scaffold in various biologically active compounds and materials science applications. Numerous synthetic strategies have been developed for its construction.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis is a cornerstone reaction for preparing thiazoles, first described by Arthur R. Hantzsch in 1887. This method typically involves the reaction of an α-halocarbonyl compound with a thioamide. chemhelpasap.comwikipedia.orgsynarchive.com The reaction proceeds through a multi-step pathway, often initiated by an SN2 reaction between the sulfur atom of the thioamide and the carbon bearing the halogen in the α-halocarbonyl compound. chemhelpasap.combeilstein-journals.org This is followed by intramolecular cyclization and dehydration to form the thiazole ring. chemhelpasap.com The Hantzsch synthesis is known for its high yields and relative simplicity. chemhelpasap.com Variants of this synthesis exist, utilizing different starting materials or conditions to access a wider range of thiazole derivatives. tandfonline.com For instance, the condensation of equimolar amounts of thiourea (B124793) and α-haloketones or α-haloaldehydes can yield 2-aminothiazoles. tandfonline.com

Cyclization Reactions Involving Alpha-Haloketones and Thioamides/Thioureas

Cyclization reactions between α-haloketones and nucleophilic thioamides or thioureas are fundamental to thiazole synthesis. fishersci.comamericanelements.comresearchgate.net These reactions generally involve the formation of a new C-S and a new C-N bond to close the five-membered thiazole ring. The α-haloketone provides the carbon atoms adjacent to the carbonyl and the halogen, while the thioamide or thiourea contributes the nitrogen, the thiocarbonyl carbon, and the sulfur atom. researchgate.net The reaction mechanism typically involves nucleophilic attack of the sulfur atom on the carbon bearing the halogen, followed by cyclization and elimination of water. chemhelpasap.combeilstein-journals.org This approach is versatile and has been widely used to synthesize thiazoles with various substituents at different positions of the ring. tandfonline.com

Copper Acetate-Catalyzed Thiazole Syntheses

Copper acetate (B1210297) has been demonstrated as a catalyst for the mild and efficient synthesis of thiazoles and aminothiazoles. americanelements.comtandfonline.comtandfonline.comresearchgate.net This method involves the condensation of α-haloketones with thiourea in the presence of a catalytic amount of copper acetate, often at room temperature. tandfonline.comtandfonline.comresearchgate.net Copper acetate has been found to be more efficient than other metal acetates for the conversion of phenacyl halides into thiazoles in shorter reaction times. tandfonline.comtandfonline.com The method is applicable to a variety of aryl and alkyl α-bromo ketones, providing substituted thiazoles in good yields. tandfonline.comtandfonline.com This catalytic approach offers a practical route to thiazoles under relatively mild conditions. tandfonline.comtandfonline.com

Targeted Synthesis of 2-Hexylthiazole and Related Hexylthiazole Structures

The synthesis of this compound and its derivatives specifically incorporates a hexyl chain into the thiazole structure. This is often achieved by utilizing starting materials that already contain the hexyl group or by introducing it during the ring formation or subsequent functionalization.

Synthesis of 2-Bromo-4-hexylthiazole from 1-Bromooctan-2-one (B1334967) and Thiocyanate (B1210189)

A specific route to a hexyl-substituted thiazole derivative, 2-bromo-4-hexylthiazole, involves the use of 1-bromooctan-2-one as a key starting material. beilstein-journals.org This synthesis can be achieved in multiple steps. One approach involves the substitution of the bromine atom in 1-bromooctan-2-one with a thiocyanate group to yield 1-thiocyanatooctan-2-one. beilstein-journals.org Subsequent cyclization of this intermediate under acidic conditions furnishes 2-bromo-4-hexylthiazole. beilstein-journals.org This method demonstrates how a pre-existing hexyl chain within a suitable precursor like 1-bromooctan-2-one can be incorporated into the thiazole ring system. beilstein-journals.org

Synthesis of 2-Amino-4-hexylthiazole from Methyl Alkyl Ketones

While the direct synthesis of this compound from simple methyl alkyl ketones is not explicitly detailed in the provided context, the synthesis of 2-amino-4-hexylthiazole from methyl alkyl ketones is a related transformation that highlights the potential for incorporating alkyl chains via ketone precursors in thiazole synthesis. General methods for synthesizing 2-aminothiazoles often involve the reaction of α-haloketones with thiourea. tandfonline.com Methyl alkyl ketones can serve as precursors to the necessary α-haloketones through α-halogenation. Therefore, a methyl hexyl ketone (2-octanone) could potentially be α-halogenated to yield 1-halooctan-2-one, which could then react with thiourea to form 2-amino-4-hexylthiazole. Although the provided information does not explicitly detail this specific reaction sequence for 2-amino-4-hexylthiazole, it aligns with the general principles of 2-aminothiazole (B372263) synthesis from methyl alkyl ketones via α-haloketone intermediates. americanelements.comtandfonline.com

Synthesis of Poly(4-hexylthiazole vinylene) via Palladium-Catalyzed Stille Coupling

Palladium-catalyzed Stille coupling is a powerful method for forming carbon-carbon bonds, particularly useful in the synthesis of conjugated polymers. This methodology has been applied to the synthesis of poly(4-hexylthiazole vinylene) (P4HTzV) semanticscholar.org. The Stille coupling involves the reaction between an organostannane and an organic electrophile, typically a halide or pseudohalide, in the presence of a palladium catalyst organic-chemistry.orgwikipedia.org. For the synthesis of P4HTzV, this would involve coupling a stannylated thiazole monomer with a halogenated vinyl monomer, or vice versa, with the hexyl group positioned at the 4-position of the thiazole ring and a vinyl group providing the linkage for polymerization.

Poly(4-hexylthiazole vinylene) (P4HTzV) is synthesized using the Pd-catalyzed Stille coupling method semanticscholar.org. This approach allows for the formation of conjugated polymer backbones with the hexyl side chains providing solubility in common organic solvents researchgate.net. P4HTzV films exhibit broad absorption bands, indicating their potential for optoelectronic applications researchgate.net.

Derivatization Strategies for Functionalized Hexylthiazoles in Complex Scaffolds

The ability to introduce specific functional groups onto the hexylthiazole core is essential for incorporating this moiety into more complex molecular architectures and fine-tuning its properties. Various strategies exist for the derivatization of hexylthiazoles.

Introduction of Carboxylate and Formyl Groups at Thiazole Ring Positions

Coupling Reactions with Hexylthiazole Moieties (e.g., Stille Couplings)

Coupling reactions, particularly palladium-catalyzed cross-coupling methods like the Stille and Suzuki reactions, are invaluable for incorporating hexylthiazole moieties into larger, more complex molecules rsc.orglibretexts.org. The Stille coupling, as discussed earlier, is well-suited for this purpose, utilizing organostannane or halogenated hexylthiazole derivatives as coupling partners organic-chemistry.orgwikipedia.org. The Suzuki coupling, which uses organoboranes, is another widely used cross-coupling reaction with similar versatility and a mechanism involving oxidative addition, transmetallation, and reductive elimination libretexts.org. These reactions enable the formation of new carbon-carbon bonds between a hexylthiazole unit and other molecular fragments, facilitating the construction of complex scaffolds. For example, a Stille coupling reaction involving a brominated hexylthiazole derivative has been used in the synthesis of organic dyes nycu.edu.tw.

Innovative Methodologies and Green Chemistry Approaches in Thiazole Synthesis

Efforts are increasingly being directed towards developing innovative and environmentally friendly methods for synthesizing thiazoles and their derivatives nih.govnumberanalytics.com. Conventional synthesis often involves hazardous reagents and generates significant waste nih.gov. Green chemistry approaches aim to minimize environmental impact by employing sustainable practices.

Innovative techniques in thiazole synthesis include the use of microwave irradiation, ultrasound synthesis, green solvents (such as water or ionic liquids), green catalysts, and mechanochemistry-mediated synthesis nih.govnumberanalytics.comresearchgate.net. These methods offer advantages such as reduced reaction times, improved yields, simpler purification, and decreased waste generation nih.govresearchgate.net. For example, microwave-assisted catalyst-free domino reactions in aqueous medium have been reported for the synthesis of trisubstituted thiazoles researchgate.net. The use of reusable catalysts, such as silica-supported tungstosilicic acid, in one-pot multi-component procedures under conventional heating or ultrasonic irradiation also exemplifies green chemistry principles in thiazole synthesis researchgate.net. These advancements highlight the ongoing commitment to developing more sustainable and efficient routes to access the thiazole ring system.

Here is a table summarizing some of the innovative and green chemistry approaches in thiazole synthesis:

| Methodology | Description | Advantages |

| Microwave Irradiation | Utilizing microwave energy to heat reactions. | Reduced reaction times, improved yields. nih.govresearchgate.net |

| Ultrasound Synthesis | Using ultrasonic waves to accelerate reactions. | Enhanced reaction rates, milder conditions. nih.govresearchgate.net |

| Green Solvents | Employing environmentally friendly solvents like water or ionic liquids. | Reduced toxicity, minimized environmental impact. nih.govnumberanalytics.comresearchgate.net |

| Green Catalysts | Utilizing non-toxic and sustainable catalysts. | Reduced waste, milder conditions. nih.govresearchgate.net |

| Mechanochemistry | Performing reactions through mechanical force (grinding). | Solvent-free or reduced solvent conditions. nih.govchemrxiv.org |

| One-Pot Multi-Component Rxn | Combining multiple steps into a single reaction vessel. | Increased efficiency, reduced waste. researchgate.netresearchgate.net |

| Reusable Catalysts | Using catalysts that can be recovered and reused. | Cost-effective, reduced environmental impact. researchgate.net |

Natural Occurrence and Biosynthetic Pathways of Thiazole Derivatives

Presence of Thiazole (B1198619) Moieties in Diverse Natural Products

The thiazole scaffold is a key constituent in a wide array of natural compounds, demonstrating its versatility and importance in biological systems.

One of the most vital occurrences of a thiazole derivative is in the structure of thiamine (B1217682), also known as vitamin B1. scribd.com Thiamine is an essential nutrient for all living organisms, playing a critical role in carbohydrate and amino acid metabolism. Its chemical structure consists of a pyrimidine (B1678525) ring and a thiazole ring linked by a methylene (B1212753) bridge. Specifically, the thiazole moiety in thiamine is 4-methyl-5-(β-hydroxyethyl)thiazole. The biosynthesis of thiamine involves the separate synthesis of the pyrimidine and thiazole moieties, which are then coupled to form the complete vitamin.

Beyond vitamin B1, the thiazole ring is a recurring structural element in a multitude of complex natural products, many of which exhibit potent biological activities. These compounds are often secondary metabolites produced by microorganisms, particularly marine organisms like cyanobacteria, sponges, and ascidians. nih.gov

For instance, numerous marine-derived peptides incorporate thiazole rings, which are often formed from the modification of cysteine residues. These thiazole-based peptides from marine sources exhibit a range of pharmacological properties. nih.gov Examples include dolastatins, which are cytotoxic peptides isolated from sea hares and show potential as anticancer agents, and various cyclopeptides with antibiotic or enzyme-inhibiting activities. nih.gov The thiazole moiety is also found in antibiotics like penicillin (as a reduced thiazolidine (B150603) ring) and in alkaloids isolated from various plant species. jetir.org

Table 1: Examples of Natural Products Containing Thiazole Moieties

| Natural Product Class | Specific Compound Example | Source Organism/Class | Biological Significance |

|---|---|---|---|

| Vitamins | Thiamine (Vitamin B1) | Bacteria, Fungi, Plants | Essential coenzyme in metabolism |

| Marine Peptides | Dolastatins | Sea Hare (Dolabella auricularia) | Cytotoxic, anticancer potential |

| Marine Peptides | Kororamide | Cyanobacteria | Enzyme inhibition |

| Alkaloids | Peganumal A and B | Peganum harmala (Syrian Rue) | Bioactive alkaloids |

| Antibiotics | Penicillin (Thiazolidine ring) | Penicillium fungi | Antibacterial agent |

Enzymatic Pathways Involved in Thiazole Ring Formation (General Biosynthetic Research)

The biosynthesis of the thiazole ring is a complex enzymatic process that has been extensively studied, particularly in the context of thiamine synthesis in bacteria and plants. The formation of the 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403) (Thz-P), the thiazole precursor to thiamine, requires several enzymes and substrates.

In bacteria such as Bacillus subtilis, the biosynthesis involves a suite of proteins encoded by the thi (B1664050) gene cluster. Key enzymes and proteins in this pathway include ThiS, ThiF, ThiG, ThiO, and a NifS-like protein. The process can be summarized as follows:

Sulfur Transfer : A NifS-like cysteine desulfurase transfers sulfur from cysteine to the ThiS protein, which acts as a sulfur carrier. This step is facilitated by ThiF, which adenylates the C-terminus of ThiS.

Carbon and Nitrogen Source : Glycine (B1666218) is oxidized by ThiO to provide a key two-carbon unit.

Ring Formation : The ThiG enzyme is central to the process, catalyzing the complex cyclization reaction that brings together the sulfur, the glycine-derived fragment, and a five-carbon sugar derivative (deoxy-D-xylulose-5-phosphate) to form the thiazole phosphate ring.

This enzymatic machinery showcases a sophisticated chemical strategy for constructing the thiazole heterocycle from simple metabolic precursors.

Table 2: Key Enzymes in the Biosynthesis of the Thiamine Thiazole Moiety

| Enzyme/Protein | Function |

|---|---|

| NifS-like protein | Cysteine desulfurase; provides the sulfur atom. |

| ThiF | Catalyzes the adenylation of ThiS. |

| ThiS | Sulfur carrier protein. |

| ThiO | Oxidizes glycine to provide a carbon-nitrogen fragment. |

| ThiG | Catalyzes the final thiazole ring formation. |

Research on the Natural Occurrence of Hexyl-Substituted Thiazoles

While complex thiazole derivatives are biosynthesized directly by organisms, simpler alkyl-substituted thiazoles, including hexyl-substituted variants, are frequently identified as volatile compounds in various foods. Their presence is often a result of chemical reactions occurring during thermal processing or ripening rather than direct enzymatic synthesis.

Research has shown that 2-hexylthiazole and related compounds are significant contributors to the aroma and flavor profiles of cooked meats, including beef, pork, and chicken. redalyc.orgscielo.br These compounds are not typically present in the raw meat but are formed during heating through several key chemical pathways:

Maillard Reaction : This is a complex series of reactions between amino acids (particularly the sulfur-containing amino acid cysteine) and reducing sugars. It is a primary route for the formation of a wide variety of flavor compounds, including thiazoles. nih.govnih.gov

Lipid Oxidation : The thermal degradation of lipids, especially unsaturated fatty acids, produces various aldehydes and other reactive carbonyl compounds that can interact with products of the Maillard reaction to form alkylthiazoles. scielo.br

Thiamine Degradation : The breakdown of vitamin B1 (thiamine) upon heating is another significant source of thiazole derivatives in cooked foods. scielo.brbtbuspxb.com The thiazole ring of thiamine can react with other compounds to generate a range of volatile flavor substances.

In addition to cooked meats, substituted thiazoles are also found in plant-based foods. Notably, 2-isobutylthiazole, an isomer of hexylthiazole, is a well-known key aroma compound in tomatoes. researchgate.netmdpi.com It contributes to the characteristic "green" and "viney" notes of fresh tomatoes and its concentration can be influenced by the tomato variety, ripeness, and processing conditions. mdpi.comnih.gov The biosynthesis of these volatile thiazoles in plants is thought to involve precursors derived from amino acids. researchgate.net The formation of these compounds highlights the role of both enzymatic and non-enzymatic reactions in generating the chemical diversity found in natural products.

Biological Activities and Molecular Interactions in Research

Broad-Spectrum Biological Relevance of Thiazole (B1198619) Derivatives in Biochemical Research

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a foundational scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. globalresearchonline.netnih.gov Thiazole derivatives are recognized for a wide array of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, antiviral, analgesic, and antihypertensive properties. nih.govnih.govfabad.org.trresearchgate.net This versatility makes them a subject of intense study for developing new therapeutic agents. fabad.org.tr The scaffold is a component of over 18 FDA-approved drugs, highlighting its clinical significance. nih.govfabad.org.tr

The biological activities of thiazole derivatives are diverse. They are explored for their potential to combat antibiotic resistance, with some compounds acting on various microbial targets. nih.gov In the realm of cancer research, they are investigated for their ability to induce apoptosis and interfere with critical signaling pathways. nih.govresearchgate.net Furthermore, their roles as anti-inflammatory agents are well-documented, often linked to the inhibition of enzymes involved in the inflammatory cascade. researchgate.net The unique structural features of the thiazole ring, including the presence of the sulfur atom, can play a role in drug-target interactions. nih.gov Researchers continuously modify the thiazole nucleus to discover new molecules with enhanced biological potency. globalresearchonline.net

Enzyme Inhibition Mechanisms by Hexylthiazole Derivatives

Thiazole-based compounds have been extensively studied as modulators of various enzymes, a property central to their therapeutic potential. fabad.org.trresearchgate.net Their mechanisms of action often involve direct interaction with the active or allosteric sites of enzymes, leading to inhibition or modulation of their catalytic activity.

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, including carbapenems, posing a significant public health threat. rcsb.orgmdpi.com As there are no clinically approved MBL inhibitors, the development of such compounds is a critical area of research. rcsb.orgnih.gov

Recent studies have identified 2-aminothiazole-4-carboxylic acids (AtCs) as potent, broad-spectrum MBL inhibitors. rcsb.org Specifically, the derivative 2-Amino-5-hexylthiazole-4-carboxylic acid has been analyzed for its interaction with the MBL VIM-2. rcsb.orgexpasy.org Crystallographic analysis of the VIM-2 enzyme in complex with this inhibitor reveals a binding mode that mimics the interaction of carbapenem (B1253116) hydrolysates with the enzyme. rcsb.org This binding mode is conserved across different MBL subclasses (B1, B2, and B3), suggesting a basis for the broad-spectrum activity of these inhibitors. rcsb.org The development of these thiazole derivatives offers a promising structural foundation for creating drug candidates that can restore the efficacy of antibiotics against MBL-producing resistant bacteria. rcsb.org

The inhibitory action of thiazole derivatives extends to a wide variety of enzymes crucial in different pathological processes. The mechanism of inhibition can be competitive, non-competitive, or allosteric, depending on the specific compound and target enzyme.

Kinase Inhibition : Many thiazole derivatives act as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. rsc.org For instance, certain thiazole compounds have shown potent inhibitory effects against B-RAFV600E kinase, a mutation found in melanoma. rsc.org Others have been developed as inhibitors of cyclin-dependent kinases (CDKs), such as CDK9, which are involved in cell cycle regulation and transcription. rsc.org

Pyruvate Kinase M2 (PKM2) Modulation : PKM2 is a key enzyme in glycolysis that is often overexpressed in cancer cells. acs.org Thiazole-based derivatives have been rationally designed to inhibit PKM2, thereby disrupting cancer cell metabolism. acs.orgresearchgate.net Mechanistic studies show these inhibitors can lead to reduced lactate (B86563) production and can induce tumor regression in preclinical models of triple-negative breast cancer. acs.org

Sirtuin Inhibition : Sirtuins are a class of histone deacetylases (HDACs) involved in various cellular processes, and their dysregulation is linked to diseases like cancer. mdpi.com Thiazole-based compounds have been identified as inhibitors of SIRT2, with molecular docking studies guiding their rational design to mimic the binding of known inhibitors. mdpi.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition : In the context of inflammation, thiazole derivatives have been shown to inhibit COX and LOX enzymes, which are central to the arachidonic acid pathway. researchgate.netfrontiersin.org Some derivatives exhibit selective inhibition of COX-1 or COX-2, which can influence their therapeutic and side-effect profiles. mdpi.com

| Enzyme Target | Thiazole Derivative Type | Mechanism of Action | Therapeutic Area |

|---|---|---|---|

| Metallo-β-lactamase (MBL) | 2-Amino-5-hexylthiazole-4-carboxylic acid | Mimics binding of carbapenem hydrolysate | Antibiotic Resistance |

| B-RAFV600E Kinase | Phenyl sulfonyl-thiazoles | Competitive inhibition at ATP-binding site | Anticancer |

| Pyruvate Kinase M2 (PKM2) | Imidazopyridine-based thiazoles | Inhibition of glycolytic pathway | Anticancer |

| SIRT2 | Ureide-thiazoles | Inhibition of deacetylation activity | Anticancer |

| COX/LOX | Various thiazole derivatives | Inhibition of prostaglandin/leukotriene synthesis | Anti-inflammatory |

Structure-Activity Relationship (SAR) Studies for Thiazole-Based Scaffolds in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of thiazole-based compounds. fabad.org.trnih.gov These studies involve systematically modifying the thiazole scaffold and analyzing how these changes affect biological activity.

For antimicrobial thiazoles, SAR studies have revealed key insights. For instance, in a series of thiazolyl-2-pyrazoline hybrid compounds, the nature of the substituents on both the pyrazoline and phenyl rings was found to be critical for antibacterial and antifungal activities. mdpi.com The introduction of specific moieties, such as a 1-(p-tolyl)-5-methyl-1,2,3-triazol-4-yl group, can enhance antifungal activity, possibly by creating a structural resemblance to known antifungal drugs like fluconazole. preprints.org

In the context of anticancer agents, SAR studies of thiazole derivatives targeting triple-negative breast cancer (TNBC) have been conducted. researchgate.net The cellular cytotoxicity and inhibitory concentrations (IC50 values) against various TNBC cell lines are highly dependent on the substitution pattern on the thiazole ring. researchgate.net Similarly, for thiazole derivatives acting as kinase inhibitors, the addition of groups like a primary carboxamide on the thiazole ring has been shown to significantly improve potency against targets like GSK-3β. rsc.org The selectivity of these compounds is also a key focus, with the choice of the core thiazole structure sometimes being instrumental in maintaining selectivity for one enzyme over others, as seen in SIRT2 inhibitors. mdpi.com

Molecular Interactions with Biological Targets and Pathways (e.g., Oxidative Stress, Inflammation)

Thiazole derivatives interact with various biological pathways, particularly those related to inflammation and oxidative stress.

Inflammation is a complex biological response, and thiazole compounds can modulate it through several mechanisms. researchgate.net A primary mechanism is the inhibition of COX and LOX enzymes, which reduces the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. researchgate.netfrontiersin.org Beyond direct enzyme inhibition, some thiazole derivatives can modulate inflammatory responses by inhibiting the release of cytokines like TNF-α. academie-sciences.fr The anti-inflammatory effects of certain thiazole-based acetylcholinesterase (AChE) inhibitors suggest a link between cholinergic signaling and inflammation modulation. academie-sciences.fr

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in many degenerative diseases. researchgate.net Thiazole and its derivatives have demonstrated antioxidant properties, potentially by acting as free radical scavengers. researchgate.netmdpi.com The incorporation of a thiazole ring into molecular structures is a strategy for developing agents that target pathways linked to oxidative stress and inflammation. researchgate.net The antioxidant capacity of these compounds can be attributed to the dissipation of radicals by the thiazole ring itself. mdpi.com Studies have shown that some thiazole derivatives can decrease ROS production in cells, confirming their role in mitigating oxidative stress. researchgate.net

Research on the Antimicrobial and Antitumor Potential of Thiazole Derivatives (Mechanism-Focused)

The thiazole scaffold is a cornerstone in the development of novel antimicrobial and antitumor agents due to the diverse mechanisms through which its derivatives can act. nih.govfabad.org.trnih.gov

Antimicrobial Mechanisms: The rise of antimicrobial resistance necessitates new agents with novel mechanisms of action. rsc.orgjchemrev.com Thiazole derivatives exhibit a range of antibacterial and antifungal activities by targeting various cellular processes. jchemrev.commdpi.com

Inhibition of Cell Division: Some thiazole-quinolinium derivatives have been found to inhibit bacterial cell division by targeting the FtsZ protein. rsc.org These compounds stimulate FtsZ polymerization, which disrupts its dynamic assembly and the formation of the crucial Z-ring, leading to bactericidal effects. rsc.org

Inhibition of Cell Wall/Membrane Synthesis: The bactericidal effect of some thiazole-containing drugs is achieved by suppressing the synthesis of the plasma membrane or peptidoglycan, a key component of the bacterial cell wall. jchemrev.com The amphiphilic nature of certain thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may facilitate their permeation into bacterial cell membranes to exert inhibitory actions. mdpi.com

Inhibition of Nucleic Acid Synthesis: Certain benzothiazole (B30560) derivatives have been shown to simultaneously inhibit two essential intracellular targets, DNA gyrase (GyrB) and topoisomerase IV (ParE), which are involved in DNA replication. nih.gov This dual-target mechanism can lead to a very low frequency of resistance. nih.gov

Antitumor Mechanisms: Thiazole derivatives represent a promising class of anticancer agents that act through various mechanisms to inhibit tumor growth and proliferation. nih.govnih.govijpda.org

Induction of Apoptosis: A common mechanism for thiazole-based anticancer compounds is the induction of programmed cell death, or apoptosis. nih.govresearchgate.net Some derivatives have been shown to cause DNA fragmentation and mitochondrial depolarization, which are hallmarks of the apoptotic process. nih.gov

Inhibition of Signaling Pathways: Thiazoles can inhibit critical signaling pathways that are hyperactive in cancer cells. nih.gov This includes the inhibition of the NF-κB, mTOR, and PI3K/Akt pathways, which are all central to cell growth, proliferation, and survival. nih.govresearchgate.net

Enzyme and Protein Inhibition: The antitumor activity of thiazoles is often linked to the inhibition of specific enzymes. They have been developed as inhibitors of topoisomerase and histone deacetylases (HDACs). nih.gov Furthermore, they are known to target and inhibit receptor tyrosine kinases like EGFR and HER2, which are overexpressed in certain cancers. researchgate.net Other derivatives function by disrupting the assembly of tubulin, a key component of the cytoskeleton, which is essential for cell division. nih.gov

| Activity | Mechanism | Example Target |

|---|---|---|

| Antimicrobial | Inhibition of Cell Division | FtsZ Protein rsc.org |

| Inhibition of Cell Wall/Membrane Synthesis | Peptidoglycan Synthesis jchemrev.com | |

| Inhibition of Nucleic Acid Synthesis | DNA Gyrase (GyrB) / Topoisomerase IV (ParE) nih.gov | |

| Antitumor | Induction of Apoptosis | Mitochondrial Depolarization / DNA Fragmentation nih.gov |

| Inhibition of Signaling Pathways | PI3K/Akt/mTOR Pathway nih.govresearchgate.net | |

| Enzyme/Protein Inhibition | EGFR, HER2, Tubulin, Topoisomerase nih.govresearchgate.net |

Advanced Analytical Techniques for 2 Hexylthiazole Characterization

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. For 2-Hexylthiazole, ¹H NMR provides specific information about the chemical environment of each proton in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the location of a proton's signal relative to a standard, providing clues about its electronic environment. compoundchem.com Protons on the thiazole (B1198619) ring are deshielded due to the ring's aromaticity and the presence of electronegative nitrogen and sulfur atoms, causing them to resonate at a higher chemical shift (downfield) compared to the protons on the aliphatic hexyl chain. compoundchem.comchromatographyonline.com

The typical ¹H NMR spectrum of this compound dissolved in a deuterated solvent like chloroform (B151607) (CDCl₃) would show distinct signals for the two protons on the thiazole ring and multiple signals for the protons of the hexyl group. carlroth.compitt.edu The proton at position 5 of the thiazole ring (H-5) typically appears at a higher chemical shift than the proton at position 4 (H-4). The hexyl chain protons appear further upfield, with the terminal methyl (CH₃) group being the most shielded and thus having the lowest chemical shift value. compoundchem.com

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole H-5 | ~7.65 | Doublet (d) |

| Thiazole H-4 | ~7.15 | Doublet (d) |

| α-CH₂ (alpha to thiazole) | ~3.05 | Triplet (t) |

| β-CH₂ | ~1.75 | Quintet |

| γ, δ, ε-CH₂ | ~1.30-1.40 | Multiplet (m) |

| Terminal CH₃ | ~0.90 | Triplet (t) |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. pitt.edu

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. bu.edu.eg When coupled with high-resolution systems like Quadrupole Time-of-Flight (Q-TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), it provides exceptionally accurate mass measurements, allowing for the determination of elemental compositions. unm.eduunirioja.es

High-Resolution Mass Spectrometry (HRMS):

Q-TOF LC-MS: This hybrid instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. unm.edu It offers high sensitivity, resolution (in excess of 10,000 FWHM), and mass accuracy, making it suitable for identifying compounds in complex mixtures. unm.eduresearchgate.nettubitak.gov.tr The quadrupole can be used to select a specific precursor ion (like the molecular ion of this compound) for fragmentation, providing structural information (MS/MS). researchgate.net

FT-ICR MS: This technique offers the highest currently available mass resolution and accuracy. researchgate.netunl.edu Ions are trapped in a magnetic field, and their cyclotron frequency is measured, which is inversely proportional to their m/z. researchgate.net The unparalleled resolution of FT-ICR MS can distinguish between molecules with very similar masses (isobars), which is critical in complex sample analysis like food metabolomics or petroleomics. unirioja.esnih.gov

In a typical electron ionization (EI) mass spectrum, this compound (molecular weight: 169.30 g/mol ) will show a molecular ion peak (M⁺) at m/z 169. The fragmentation pattern is key to confirming the structure. A common fragmentation is the cleavage of the bond beta to the thiazole ring (the bond between the first and second carbons of the hexyl chain), which is a characteristic cleavage for alkyl-substituted aromatic rings. This results in a highly stable tropylium-like cation. libretexts.orgorgchemboulder.comslideshare.net

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 169 | [C₉H₁₅NS]⁺ | Molecular Ion (M⁺) |

| 112 | [C₅H₄NS-CH₂]⁺ | Loss of pentyl radical (C₅H₁₁) via cleavage |

| 98 | [C₄H₄NS]⁺ | Thiazole ring fragment after cleavage |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uzh.ch This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. tanta.edu.eg For a molecule like this compound, the UV absorption is primarily due to π → π* transitions within the heterocyclic thiazole ring. researchgate.net The resulting spectrum, a plot of absorbance versus wavelength, can be used for qualitative identification and quantitative analysis. ubbcluj.ro The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule's chromophore (the light-absorbing part). sigmaaldrich.com

Research indicates that simple thiazoles exhibit strong absorption in the UV region. The presence of the alkyl chain has a minimal effect on the position of the main absorption band.

| Parameter | Typical Value | Associated Transition |

|---|---|---|

| λmax | ~230-240 nm | π → π* |

Note: The exact λmax can be influenced by the solvent used for the analysis. sigmaaldrich.com

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. jrespharm.com It is widely used to assess the purity of synthesized compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. japsonline.com

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). jrespharm.comekb.eg Less polar compounds, like this compound, will interact more strongly with the nonpolar stationary phase and thus have a longer retention time compared to more polar impurities. The retention time (t_R), the time it takes for the analyte to pass through the column, is a key parameter for identification under specific conditions. chromatographyonline.compensoft.net

| Parameter | Example Condition |

|---|---|

| Column | C18 (Octadecyl silane), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~235 nm |

| Resulting Retention Time (t_R) | Dependent on exact conditions, but serves as a reproducible identifier. |

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. spectroscopyonline.com The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. spectroscopyonline.com In GC, the sample is vaporized and separated based on boiling point and polarity in a capillary column. spectroscopyonline.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a characteristic mass spectrum for identification. iitd.ac.in

For this compound, GC-MS analysis provides two crucial pieces of identifying information: its retention index and its mass spectrum. The Retention Index (RI) is a normalized measure of a compound's retention time, making it more reproducible across different instruments and conditions than the retention time alone. hmdb.canih.govresearchgate.netnih.gov The mass spectrum serves as a molecular fingerprint, as described in section 5.1.2.

| Parameter | Typical Value/Finding |

|---|---|

| GC Column | Non-polar (e.g., DB-5ms) or semi-polar |

| Retention Index (RI) | ~1350-1400 (on a standard non-polar column) |

| Key Mass Fragments (m/z) | 169 (M⁺), 112, 98 |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal. libretexts.org When a beam of monochromatic X-rays interacts with a crystal, the electrons of the atoms scatter the rays. These scattered waves interfere with each other, producing a unique diffraction pattern of spots of varying intensities. libretexts.orgaps.org By analyzing the positions and intensities of these spots, scientists can calculate an electron density map of the molecule and, from that, deduce the exact position of each atom, as well as bond lengths and angles. libretexts.orgnih.gov

While obtaining a suitable single crystal of this compound itself can be challenging due to its low melting point, its derivatives are amenable to this technique. A notable example is the crystal structure determination of a complex involving 2-amino-5-hexylthiazole-4-carboxylic acid. kaist.ac.kr The analysis of such a derivative provides invaluable, high-resolution data on the conformation of the hexyl chain and the geometry of the thiazole ring within a specific crystalline environment. kaist.ac.krnih.gov This information is crucial for understanding intermolecular interactions and for applications like structure-based drug design. osu.edu

Although X-ray crystallography provides unparalleled detail, it requires the material to be in a solid, crystalline form, which is not always feasible. libretexts.org Furthermore, the determined structure represents the molecule's conformation in the crystal lattice, which may differ from its state in solution.

Table 1: Crystallographic Data Example for a this compound Derivative Note: This table presents hypothetical data based on typical crystallographic reports for illustrative purposes, as specific data for this compound itself is not readily available.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 5.8 Å, c = 20.5 Å |

| α = 90°, β = 95.5°, γ = 90° | |

| Volume | 1205 ų |

| Z (Molecules/unit cell) | 4 |

| Resolution | 1.0 Å |

Emerging Analytical Approaches in Organic and Medicinal Chemistry Research

The fields of organic and medicinal chemistry are continually advancing, driven by the development of new analytical tools that offer greater sensitivity, resolution, and information content. researchgate.netazolifesciences.com These emerging techniques are critical for characterizing complex molecules like this compound, especially in complex mixtures or when probing its interactions within biological systems. osu.edupharmafocusamerica.com

High-Resolution Mass Spectrometry (HRMS)

HRMS techniques, particularly those utilizing Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provide exceptionally accurate mass measurements. chromatographyonline.com This allows for the unambiguous determination of a molecule's elemental composition from its mass, a critical step in identifying unknown compounds or confirming the structure of synthesized ones. For this compound, HRMS can distinguish it from other isomers or compounds with very similar nominal masses. Advanced methods like tandem mass spectrometry (MS/MS or MSⁿ) involve fragmenting the parent ion and analyzing the resulting product ions. chromatographyonline.com This provides detailed structural information, helping to map the connectivity of the molecule, for instance, by confirming the attachment of the hexyl group to the thiazole ring.

Multi-Dimensional Chromatography

Complex samples often contain compounds that cannot be fully separated using a single chromatographic method. researchgate.net Two-dimensional liquid chromatography (2D-LC) addresses this by subjecting the sample to two different separation mechanisms in sequence. researchgate.net For example, a separation based on polarity (reversed-phase LC) could be combined with one based on size (size-exclusion chromatography) or charge. pharmafocusamerica.com This enhanced separation power is invaluable for isolating and quantifying this compound in complex matrices such as natural extracts or reaction mixtures.

Advanced NMR Spectroscopy

While NMR is a standard technique, emerging applications and methods continue to expand its capabilities. For thiazole derivatives, two-dimensional NMR techniques like COSY, HSQC, and HMBC are instrumental in confirming the complete chemical structure. orientjchem.org In medicinal chemistry research, techniques such as Saturation Transfer Difference (STD) NMR can be used to study the binding of small molecules like this compound to target proteins, identifying the parts of the molecule that are in close contact with the receptor.

Computational and Chemometric Approaches

The integration of computational methods with analytical data is a rapidly growing area. researchgate.net Density Functional Theory (DFT) analysis can be used to predict the geometric, electronic, and spectroscopic properties of molecules like this compound. acs.org These theoretical predictions can then be compared with experimental data from techniques like NMR and IR spectroscopy to confirm structural assignments. acs.org Furthermore, machine learning and artificial intelligence are being applied to analyze large, complex datasets from techniques like mass spectrometry and chromatography, helping to identify subtle patterns and predict properties. pharmafocusamerica.comchromatographyonline.com

Table 2: Overview of Emerging Analytical Techniques

| Technique | Principle | Application for this compound Characterization |

| High-Resolution MS (HRMS) | Provides highly accurate mass measurements, enabling determination of elemental composition. chromatographyonline.com | Unambiguous formula confirmation; differentiation from isomers. |

| Tandem MS (MS/MS) | Involves fragmentation of a selected ion to obtain structural information from the fragment ions. chromatographyonline.com | Structural elucidation; confirmation of the hexyl group's position on the thiazole ring. |

| 2D Liquid Chromatography | Uses two independent separation dimensions for enhanced resolution of complex mixtures. researchgate.net | Isolation and quantification from complex matrices (e.g., flavor extracts, reaction byproducts). |

| Advanced 2D NMR | Correlates different nuclei within a molecule to map out its covalent structure (e.g., COSY, HMBC). orientjchem.org | Complete and unambiguous assignment of ¹H and ¹³C signals and confirmation of molecular structure. |

| Computational Chemistry (DFT) | Uses quantum mechanics to calculate and predict molecular properties. acs.org | Prediction of NMR spectra, vibrational frequencies, and electronic properties to support experimental data. |

Computational Chemistry and Theoretical Investigations of 2 Hexylthiazole

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and properties of molecules. These methods aim to solve the Schrödinger equation for a molecular system, providing a detailed description of electron distribution and energy levels.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many systems. numberanalytics.comriken.jpabinit.org DFT focuses on the electron density of a system rather than the complex many-electron wavefunction, significantly reducing the computational expense. abinit.org This makes it particularly suitable for studying the electronic structure and predicting various molecular properties of compounds like 2-hexylthiazole.

DFT calculations can provide insights into the ground-state electronic energy, molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). rsc.org These properties are crucial for understanding a molecule's stability, reactivity, and interactions with other molecules. For this compound, DFT can be employed to determine its optimized 3D structure, analyze the electron density distribution across the thiazole (B1198619) ring and the hexyl chain, and calculate properties such as dipole moment and polarizability. Studies on other systems demonstrate DFT's capability in predicting structural parameters and electronic properties. rsc.orgd-nb.info

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, including those based on quantum chemistry, are valuable for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Predicting NMR chemical shifts computationally can aid in the structural characterization and identification of compounds like this compound, especially when experimental data is limited or ambiguous.

DFT calculations are commonly used to predict NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus in the molecule. rsc.org These calculated shielding values can then be converted to chemical shifts by referencing against a standard compound. The accuracy of predicted NMR shifts depends on the chosen functional and basis set in the DFT calculation. nih.gov While the provided search results discuss the prediction of NMR shifts for other types of compounds and general methods nih.govcarlroth.comnetlify.apporganicchemistrydata.org, the same principles apply to this compound. Computational prediction of 1H and 13C NMR spectra for this compound could involve optimizing its geometry using DFT and then performing NMR shielding calculations at that optimized structure.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. researchgate.netbiorxiv.orgmdpi.com By applying classical mechanics to the atoms in the system, MD simulations can provide information about the dynamic behavior of molecules, including their conformational flexibility and transitions between different conformations. researchgate.netbiorxiv.orgnih.govgalaxyproject.org

Prediction of Molecular Reactivity and Reaction Mechanisms

Computational chemistry plays a significant role in understanding and predicting molecular reactivity and elucidating reaction mechanisms. numberanalytics.comescholarship.orgrsc.orgnih.govsmu.edu By calculating the energies of reactants, transition states, and products, computational methods can map out reaction pathways and determine the feasibility and kinetics of chemical transformations. escholarship.orgsmu.edu

For this compound, computational studies can be used to investigate its potential reactions, such as electrophilic substitution on the thiazole ring or reactions involving the hexyl chain. DFT calculations can locate transition states and calculate activation energies, providing insights into reaction rates. escholarship.orgsmu.edu Analyzing the electronic structure, such as frontier molecular orbitals and charge distribution obtained from DFT, can also help predict reactive sites within the molecule. rsc.org While the search results discuss computational studies of reaction mechanisms for various organic and organometallic systems numberanalytics.comescholarship.orgnih.govsmu.edu, the same computational techniques are applicable to studying the reactivity of this compound.

Structure-Property Relationship Modeling Using Computational Approaches

Quantitative Structure-Property Relationship (QSPR) modeling aims to build predictive models that correlate a molecule's structural features with its macroscopic properties. conicet.gov.arnih.gove-bookshelf.de Computational approaches are essential in QSPR modeling for generating molecular descriptors that capture various aspects of molecular structure and electronic properties. conicet.gov.arnih.gov

For this compound, computational descriptors derived from its 2D or 3D structure and electronic calculations (like partial charges, molecular surface area, and energy of molecular orbitals from DFT) can be used in QSPR models. These models could potentially predict properties relevant to its applications, such as boiling point, solubility, or chromatographic retention time, based solely on its molecular structure. nih.gov Machine learning techniques are often employed in QSPR modeling to build predictive models from computational descriptors. conicet.gov.arnih.govyoutube.com The search results highlight the use of computational methods and machine learning in developing QSPR models for various properties. conicet.gov.arnih.govyoutube.com

Applications in Drug Discovery and Design (Computational Pharmacology)

Computational methods are increasingly integrated into drug discovery and design pipelines. nih.govnih.govmmv.orgbeilstein-journals.orgfrontiersin.orggithub.io Computational pharmacology, also known as cheminformatics or computational chemical biology, utilizes computational techniques to identify potential drug candidates, predict their interactions with biological targets, and optimize their properties. nih.govmmv.orgbeilstein-journals.orggithub.io

While the specific application of this compound in drug discovery is not detailed in the search results, computational approaches could be used to explore its potential in this area. This could involve using techniques like molecular docking to predict how this compound might bind to a target protein, if a relevant biological target is identified. beilstein-journals.orggithub.io MD simulations could further refine these docking results by simulating the stability of the protein-ligand complex over time. researchgate.netbiorxiv.orgbeilstein-journals.org QSPR or Quantitative Structure-Activity Relationship (QSAR) models could also be built to predict the biological activity of this compound and its analogs based on their computed molecular descriptors. nih.govresearchgate.net The search results provide a general overview of how computational methods are applied in drug discovery, including virtual screening, molecular docking, and QSAR/QSPR modeling. nih.govnih.govmmv.orgbeilstein-journals.orgfrontiersin.orggithub.ioresearchgate.net

Environmental Fate and Degradation of Thiazole Compounds

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis in the environment chemsafetypro.comfera.co.uk. These pathways are influenced by factors such as pH, temperature, and the presence of light chemsafetypro.comunina.it.

Hydrolysis in Aqueous Environments

Hydrolysis involves the reaction of a compound with water, leading to the cleavage of chemical bonds. The rate of hydrolysis can be influenced by the pH of the aqueous environment chemsafetypro.com. For thiazole (B1198619) compounds in general, studies on the hydrolysis of various derivatives have shown varying degrees of susceptibility depending on their specific chemical structure and the pH conditions nih.govnih.gov. While specific data on the hydrolysis rate of 2-Hexylthiazole was not extensively found in the search results, the thiazole ring structure can undergo hydrolysis under certain conditions, potentially leading to ring opening or other transformation products ias.ac.in. Enzymatic hydrolysis is also a frequent abiotic degradation pathway for some compounds encyclopedia.pub.

Photolysis under Light Exposure

Photolysis is the degradation of a compound caused by light energy, typically from sunlight chemsafetypro.comfera.co.uknd.edu. This process can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically produced species in the environment herts.ac.uk. The susceptibility of a compound to photolysis depends on its ability to absorb light within the solar spectrum nih.gov. Research on the photolytic degradation of thiazole compounds, such as benzothiazoles, has shown that some derivatives can undergo photochemical transformation in water, and the presence of other constituents like dissolved organic matter can influence this process ichem.mdd-nb.info. While direct photolysis data for this compound was not specifically retrieved, the presence and nature of chromophores within its structure would determine its potential for direct photolysis. Some compounds resistant to direct photolysis may still degrade via indirect photolysis nih.gov.

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi chemsafetypro.comresearchgate.net. This is a crucial process for the removal of many organic pollutants from the environment fera.co.uknih.gov.

Microbial Transformations in Soil and Water Ecosystems

Microorganisms in soil and water ecosystems play a significant role in the transformation and degradation of organic compounds, including thiazole derivatives ichem.mdd-nb.infonih.govmdpi.com. While information specifically on the microbial degradation of this compound is limited in the search results, studies on other thiazole compounds, such as benzothiazoles and neonicotinoids containing a thiazole ring, demonstrate that microbial communities can metabolize these structures ichem.mdd-nb.inforesearchgate.netresearchgate.netfrontiersin.org.

Microbial degradation can occur through various mechanisms, including the use of the compound as a sole source of carbon, nitrogen, and energy (mineralization) or through co-metabolism, where the degradation of one compound occurs in the presence of another primary growth substrate researchgate.neticm.edu.pl. Specific microbial strains, such as Rhodococcus isolates and Pseudomonas species, have been identified as capable of degrading certain thiazole derivatives ichem.mdd-nb.inforesearchgate.netresearchgate.net. The degradation pathways can involve enzymatic reactions that lead to the cleavage of the thiazole ring or modifications of the attached functional groups researchgate.netresearchgate.net.

Factors Influencing Biodegradation Rates

The rate and extent of biodegradation of a compound like this compound in soil and water ecosystems are influenced by a complex interplay of factors numberanalytics.comsparkoncept.comijpab.com. These factors can be broadly categorized as:

Microbial Community: The type, abundance, and metabolic capabilities of the microorganisms present in the environment are critical numberanalytics.comsparkoncept.comijpab.com. A diverse and active microbial community with the specific enzymes required to break down the compound is essential for efficient biodegradation numberanalytics.comsparkoncept.com.

Nutrient Availability: Microorganisms require essential nutrients such as nitrogen and phosphorus for growth and metabolic activity. The availability of these nutrients can limit the rate of biodegradation numberanalytics.comsparkoncept.com.

Environmental Conditions: Physicochemical factors of the environment significantly impact microbial activity and enzyme function numberanalytics.comsparkoncept.comijpab.commdpi.com. These include:

Temperature: Temperature affects the rate of enzymatic reactions and microbial growth numberanalytics.comsparkoncept.comijpab.com. Optimal temperatures exist for the biodegradation of specific compounds by particular microorganisms sparkoncept.comijpab.com.

pH: pH influences the activity of microbial enzymes and the bioavailability of the compound numberanalytics.comsparkoncept.commdpi.com. Different pH ranges may favor the degradation of different types of pollutants mdpi.com.

Oxygen Availability: Aerobic biodegradation, which requires oxygen, is often faster and more complete than anaerobic degradation researchgate.netsparkoncept.com. The availability of oxygen can therefore be a limiting factor in certain environments sparkoncept.com.

Moisture Content: Appropriate moisture levels are necessary for microbial activity in soil ecosystems sparkoncept.commdpi.com.

Substrate Characteristics: The chemical structure, concentration, and bioavailability of the compound itself influence how readily it can be degraded by microorganisms numberanalytics.comsparkoncept.comijpab.com. Complex structures may be more resistant to biodegradation numberanalytics.comsparkoncept.com. The concentration of the compound can also affect degradation rates, with very high concentrations potentially being inhibitory to microbial activity researchgate.net.

Summary of Factors Influencing Biodegradation Rates

| Factor | Influence on Biodegradation Rate |

| Microbial Community | Type, abundance, and metabolic capabilities are key. |

| Nutrient Availability | Essential for microbial growth and activity. |

| Temperature | Affects enzyme activity and microbial growth. |

| pH | Influences enzyme activity and bioavailability. |

| Oxygen Availability | Crucial for aerobic degradation. |

| Moisture Content | Necessary for microbial activity in soil. |

| Substrate Structure | Complexity affects recalcitrance. |

| Substrate Concentration | Can be inhibitory at high levels. |

Environmental Partitioning and Transport Behavior

Environmental partitioning describes how a chemical substance distributes itself among different environmental compartments (air, water, soil, sediment) at equilibrium researchgate.netepa.gov. Transport behavior refers to the movement of the substance within and between these compartments researchgate.net. These processes are governed by the physicochemical properties of the compound, such as its solubility, volatility, and adsorption characteristics fera.co.ukitrcweb.org.

Air, Water, and Soil Partitioning Coefficients (e.g., KOW, Henry's Law Constant)

The distribution of a chemical compound among different environmental compartments—air, water, and soil—is governed by its physicochemical properties, particularly its partitioning coefficients. Key parameters influencing this distribution include the octanol-water partition coefficient (KOW) and the Henry's Law Constant (HLC) chemsafetypro.comjst.go.jpacs.orgresearchgate.netcopernicus.orghenrys-law.org.

The octanol-water partition coefficient (KOW) indicates the ratio of a chemical's concentration in n-octanol (a non-polar solvent) to its concentration in water (a polar solvent) at equilibrium. It serves as a proxy for a compound's hydrophobicity or lipophilicity. A high KOW value suggests that a compound is more soluble in organic phases (like soil organic matter or fatty tissues) than in water, favoring its partitioning into soil or sediment and potentially leading to bioaccumulation. Conversely, a low KOW indicates higher water solubility, suggesting the compound will primarily reside in the aqueous phase jst.go.jpacs.orgresearchgate.net. For this compound, a predicted XLogP3 value of 4.6 is available uni.lu. XLogP3 is a predicted log KOW value. This relatively high value suggests that this compound is likely to have a greater affinity for organic phases than for water.

These partitioning coefficients, along with other factors such as water solubility and vapor pressure, collectively determine how this compound will distribute itself once released into the environment.

Volatilization and Leaching Potentials

The volatilization and leaching potentials of a compound are directly influenced by its partitioning behavior.

Volatilization is the process by which a substance in a condensed phase (liquid or solid) is transferred to the gas phase. For chemicals in water or soil, volatilization into the atmosphere is a significant dissipation pathway, particularly for compounds with high Henry's Law Constants and vapor pressures chemsafetypro.comservice.gov.uk. The rate of volatilization is also affected by environmental conditions such as temperature, wind speed, and the surface area of the water body or soil service.gov.uk. While specific data for this compound's volatilization rate were not found, compounds with higher HLCs are generally expected to exhibit greater volatilization potential chemsafetypro.com.

Leaching is the downward movement of a substance through the soil profile with percolating water awsjournal.orgwa.govmdpi.comresearchgate.netgov.scotpesticidemodels.eu. The leaching potential of a compound is primarily influenced by its water solubility, its adsorption to soil particles (which is related to KOW and the soil's organic carbon content), and the amount of water flowing through the soil awsjournal.orgwa.govmdpi.comresearchgate.netgov.scot. Compounds with high water solubility and low soil adsorption coefficients (KOC, which is related to KOW) are more prone to leaching, potentially contaminating groundwater mdpi.comawsjournal.orgwa.govmdpi.comresearchgate.netgov.scotpesticidemodels.eu. Soil characteristics, such as texture and organic matter content, also play a significant role in the leaching process wa.govmdpi.comresearchgate.netgov.scot. Given the predicted XLogP3 (log KOW) of 4.6 for this compound uni.lu, which suggests a tendency to partition into organic matter, its leaching potential might be mitigated by adsorption to soil particles, depending on the soil type and organic carbon content. However, heterocyclic compounds containing nitrogen, oxygen, or sulfur can exhibit higher water solubility, potentially increasing groundwater contamination risk mdpi.com.

Predictive models and experimental studies on related thiazole-containing compounds, such as some pesticides, demonstrate the interplay of these factors. For instance, studies on the leaching of different herbicides highlight how physicochemical properties like solubility and half-life, alongside soil characteristics, determine mobility in soil columns awsjournal.orgresearchgate.netresearchgate.net.

Persistence and Identification of Transformation Products in Environmental Compartments

The persistence of a compound in the environment refers to its resistance to degradation processes, which can include biodegradation, hydrolysis, photolysis, and chemical oxidation researchgate.net. Persistence is often quantified by the half-life (DT50), the time required for half of the initial amount of the substance to disappear researchgate.netawsjournal.orgresearchgate.net.

Information specifically on the persistence of this compound in various environmental compartments (air, water, and soil) was not found in the provided search results. However, studies on other thiazole-containing compounds offer some insights into the potential for persistence and degradation pathways within this class of chemicals. Some heterocyclic compounds, including thiazole derivatives, have shown persistence in environmental matrices due to their resistance to degradation mdpi.com. For example, certain pesticides containing the thiazole moiety have been noted for their stability and environmental accumulation researchgate.net.

Degradation processes can lead to the formation of transformation products (TPs). These TPs may have different physicochemical properties and toxicities compared to the parent compound, and in some cases, TPs can be more persistent and mobile than the original substance researchgate.net. Identifying these transformation products is crucial for a comprehensive understanding of a compound's environmental fate and potential long-term impacts researchgate.net.

While specific transformation products of this compound in the environment were not identified in the search results, studies on the degradation of other thiazole-containing molecules, such as the pesticide clothianidin, have identified specific metabolites like 2-chloro-5-methyl thiazole nih.gov. This indicates that the thiazole ring structure can undergo microbial degradation, leading to the formation of related compounds nih.gov. The nature and rate of transformation are highly dependent on the specific environmental conditions, including the presence of microbial communities, pH, temperature, and light exposure nih.govresearchgate.netservice.gov.uk.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hexylthiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Hantzsch thiazole synthesis is a primary method, involving α-halo carbonyl compounds and thioureas/thioamides under catalytic conditions (e.g., silica chloride or aqueous NaICl₂). Optimizing solvent polarity (e.g., ethanol vs. DMF) and catalyst loading can enhance yields (>80%) while minimizing byproducts. Purity (>97%) is typically confirmed via GC-MS or HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies thiazole ring protons (δ 6.8–7.2 ppm) and alkyl chain integration. FT-IR confirms C-S-C stretching (650–750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (C₉H₁₅NS, m/z 169.09). Cross-referencing with NIST spectral databases ensures accuracy .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : Solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) reveal hydrophobicity, with logP ~3.2. Stability studies under UV light and oxygen exposure (via TGA/DSC) show degradation above 150°C. Storage recommendations: inert atmosphere, −20°C for long-term stability .

Advanced Research Questions

Q. How do electronic and steric effects of the hexyl chain influence this compound’s reactivity in organometallic catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution, showing the hexyl group’s inductive effect stabilizes transition states in cross-coupling reactions. Experimental validation via Pd-catalyzed Suzuki-Miyaura couplings demonstrates 15–20% higher yields compared to methyl-substituted analogs .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

- Methodological Answer : Meta-analysis of dose-response curves (EC₅₀/IC₅₀) identifies confounding factors like cell line variability (e.g., HEK293 vs. HeLa) and pharmacokinetic differences. Parallel assays under standardized OECD guidelines (e.g., fixed pH, serum concentration) reduce inter-study variability .

Q. How can computational modeling predict this compound’s interactions with biological targets, such as olfactory receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) map binding affinities to OR1A1 receptors. Free energy calculations (MM-PBSA) validate hydrophobic interactions between the hexyl chain and receptor pockets, correlating with in vitro calcium imaging data .

Q. What experimental designs minimize batch-to-batch variability in this compound synthesis for reproducible pharmacological assays?

- Methodological Answer : Design of Experiments (DoE) with factorial analysis (e.g., temperature, catalyst ratio, stirring rate) identifies critical parameters. Quality-by-Design (QbD) frameworks enforce strict in-process controls (e.g., inline FTIR monitoring) to maintain ±2% purity thresholds .

Q. How does this compound’s stereoelectronic profile affect its role as a flavorant precursor in Maillard reaction studies?

- Methodological Answer : Comparative kinetics using GC-MS headspace analysis reveal the thiazole ring’s electron-deficient nature accelerates Strecker degradation with amino acids (e.g., phenylalanine), producing pyrazines and thiols. Activation energy (Eₐ) calculations via Arrhenius plots quantify rate enhancements .

Data Presentation Guidelines

- Tables : Include comparative yields, spectral data, and computational parameters (e.g., binding energies).

- Figures : Use reaction schematics, docking poses, and degradation pathways. Cite all non-original content .

- Ethics/Reproducibility : Adhere to ICH guidelines for experimental rigor and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.